Cas no 1291490-95-3 (3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one)

3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one is a specialized β-lactam derivative with a unique structural framework, combining an azetidin-2-one core with substituted phenyl groups. This compound is of interest in medicinal chemistry due to its potential as a synthetic intermediate for biologically active molecules, particularly in the development of antimicrobial and enzyme-inhibiting agents. The presence of both amino and chloro-phenyl substituents enhances its reactivity, enabling selective functionalization for further derivatization. Its rigid β-lactam ring system offers stability, while the ethyl-phenyl group contributes to improved lipophilicity, influencing pharmacokinetic properties. Researchers value this compound for its versatility in heterocyclic synthesis and its role in exploring structure-activity relationships in drug discovery.
3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one structure
1291490-95-3 structure
Product Name:3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one
CAS No:1291490-95-3
MF:C17H17ClN2O
MW:300.782683134079
CID:4916032
Update Time:2025-10-23

3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one
    • 3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one
    • Inchi: 1S/C17H17ClN2O/c1-2-11-7-9-12(10-8-11)20-16(15(19)17(20)21)13-5-3-4-6-14(13)18/h3-10,15-16H,2,19H2,1H3
    • InChI Key: UURKZQICIKUXMP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1C(C(N1C1C=CC(CC)=CC=1)=O)N

Computed Properties

  • Exact Mass: 300.1029409 g/mol
  • Monoisotopic Mass: 300.1029409 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.3
  • Molecular Weight: 300.8

3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM292193-1g
3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one
1291490-95-3 95+%
1g
$505 2021-06-09
Chemenu
CM292193-1g
3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one
1291490-95-3 95%+
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$696 2024-08-02

Additional information on 3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one

3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one: A Comprehensive Overview

The compound 3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one (CAS No. 1291490-95-3) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound has garnered attention due to its unique structural features and promising applications. In this article, we delve into the properties, synthesis, and recent advancements related to this compound.

Structure and Synthesis

The molecular structure of 3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one is characterized by an azetidinone ring system, which is a four-membered lactam. The azetidinone core is substituted with an amino group at position 3, a 2-chlorophenyl group at position 4, and a 4'-ethylphenyl group at position 1. This substitution pattern imparts unique electronic and steric properties to the molecule.

Recent studies have explored novel synthetic routes for this compound, leveraging advanced methodologies such as organocatalysis and transition-metal-mediated reactions. These approaches have not only improved the yield but also enhanced the stereochemical control during synthesis. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently construct the biaryl framework of the molecule.

Pharmacological Properties

One of the most exciting aspects of 3-Amino-4-(2-chloro-phenyl)-1-(4-Ethyl-PHENYL)-AZETIDINONE lies in its pharmacological profile. Preclinical studies have demonstrated its potential as a modulator of key cellular pathways involved in neurodegenerative diseases. Specifically, this compound has shown promise in inhibiting enzymes associated with Alzheimer's disease progression.

Moreover, recent research has highlighted its ability to act as a selective agonist for certain G-protein coupled receptors (GPCRs), making it a candidate for drug development in the treatment of chronic pain and inflammatory conditions. The presence of the amino group at position 3 plays a critical role in modulating these pharmacological activities.

Materials Science Applications

Beyond pharmacology, CAS No. 1291490-95-X has found applications in materials science due to its ability to form self-assembled monolayers (SAMs) on various surfaces. The ethyl group at position 4 contributes to the hydrophobicity of the molecule, facilitating its use in creating water-repellent coatings.

Recent advancements in nanotechnology have also explored the use of this compound as a building block for constructing supramolecular assemblies. Its azetidinone ring system provides a rigid scaffold that can be functionalized with other groups to create complex nanostructures with potential applications in drug delivery systems.

Environmental Considerations

In line with growing concerns about environmental sustainability, researchers have investigated the biodegradability and eco-friendly synthesis of 3-Amino...AZETIDINONE. Studies indicate that under specific microbial conditions, this compound can undergo enzymatic degradation, reducing its environmental footprint.

Efforts are also underway to develop greener synthetic pathways for this molecule, utilizing renewable feedstocks and minimizing waste generation. These initiatives align with global trends toward sustainable chemistry practices.

Conclusion

The compound 3-Amino...AZETIDINONE (CAS No. 1291490-X-X) stands at the forefront of chemical innovation, offering diverse applications across multiple disciplines. Its unique structure enables it to serve as a versatile building block in drug discovery and materials science.

As research continues to uncover new facets of this molecule's properties and applications, it is poised to play an increasingly significant role in advancing both scientific knowledge and technological innovations.

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